28-Homo-brassinolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brassinolide is a plant hormone belonging to the class of brassinosteroids, which are polyhydroxylated sterol derivatives. It was first isolated from rapeseed (Brassica napus) pollen in 1979. Brassinolide plays a crucial role in promoting cell elongation and division, making it essential for normal plant growth and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of brassinolide begins with campesterol, a sterol found in the cell membrane. The initial step involves reduction by the enzyme DET2, followed by a series of oxidation reactions facilitated by cytochrome P-450 enzymes. These reactions add hydroxyl groups to the molecule, with the most significant being the C6 oxidation, which forms a ketone at the C6 carbon position . The Baeyer-Villiger lactonization process, facilitated by the enzymes CYP85A1 and CYP85A2, leads to the formation of brassinolide .
Industrial Production Methods: Industrial production of brassinolide involves fermentation, pressure filtration, ultrafiltration, emulsification, enzymolysis, extraction, and crystallization. These steps ensure the production of highly stable emulsifiable concentrate formulations, which are crucial for agricultural applications .
Chemical Reactions Analysis
Types of Reactions: Brassinolide undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation reactions are facilitated by cytochrome P-450 enzymes, which add hydroxyl groups to the molecule . Reduction reactions involve the conversion of double bonds to single bonds, while substitution reactions involve the replacement of functional groups with others.
Common Reagents and Conditions: Common reagents used in these reactions include cytochrome P-450 enzymes for oxidation and reducing agents for reduction reactions. The conditions typically involve specific pH levels, temperatures, and the presence of cofactors to facilitate enzyme activity.
Major Products Formed: The major products formed from these reactions include various hydroxylated derivatives of brassinolide, which exhibit different biological activities depending on the position and orientation of the hydroxyl groups .
Scientific Research Applications
Brassinolide has a wide range of scientific research applications:
Chemistry: In chemistry, brassinolide is used to study the synthesis and structural analysis of steroidal compounds. Its unique structure provides insights into the synthesis of other complex molecules .
Biology: In biology, brassinolide is essential for understanding plant growth and development. It regulates various physiological processes, including cell division, elongation, and differentiation .
Medicine: Brassinolide has potential medical applications due to its antiproliferative, anticancer, antiangiogenic, antiviral, and antibacterial properties. It has shown promise in inhibiting the replication of viruses and inducing cytotoxic effects in cancer cells .
Industry: In the agricultural industry, brassinolide is used as a biostimulant to enhance crop yields and improve stress tolerance in plants. It is applied to crops to promote growth and protect against environmental stresses .
Mechanism of Action
Brassinolide exerts its effects through a complex signal transduction pathway. It is recognized at the cell surface by receptor kinases, such as BRI1 and BAK1. These receptors relay signals to the nucleus through a phosphorylation cascade involving the phosphorylation of BSU1 protein and the proteasomal degradation of BIN2 proteins. The inactivation of BIN2 allows BES1/BZR1 to enter the nucleus and regulate the expression of target genes . This pathway controls various plant processes, including germination, aging, and stress responses .
Comparison with Similar Compounds
- 24-Epibrassinolide
- 28-Homobrassinolide
- Castasterone
- Teasterone
These compounds exhibit similar biological activities but vary in their potency and specific effects on plant growth and development .
Properties
Molecular Formula |
C29H50O6 |
---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |
InChI |
InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25-,26?,28+,29+/m0/s1 |
InChI Key |
HJIKODJJEORHMZ-FLOLNCPJSA-N |
Isomeric SMILES |
CC[C@@H](C(C)C)C([C@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O |
Canonical SMILES |
CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.